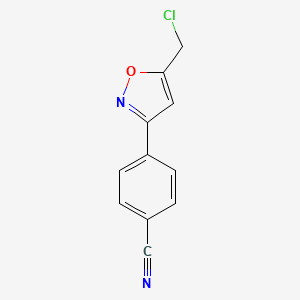
4-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile is a chemical compound that features a benzonitrile group attached to an oxazole ring with a chloromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with a suitable chloromethyl precursor in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is often preferred to minimize costs and environmental impact .
化学反应分析
Types of Reactions
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition reactions: The oxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
科学研究应用
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The oxazole ring may also participate in various biochemical pathways, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
4-(chloromethyl)benzonitrile: A simpler compound with similar reactivity but lacking the oxazole ring.
Isoxazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile is unique due to the presence of both the benzonitrile and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to simpler or structurally different compounds .
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile |
InChI |
InChI=1S/C11H7ClN2O/c12-6-10-5-11(14-15-10)9-3-1-8(7-13)2-4-9/h1-5H,6H2 |
InChI 键 |
QLINGRBXNVQBKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















